molecular formula C25H30N2O5 B11507076 Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11507076
M. Wt: 438.5 g/mol
InChI Key: AYDVONBOMHRHRK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with ethyl 3-oxopropanoate in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-(methoxycarbonyl)aniline under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-phenyl-4-piperidinecarboxylate: Shares a similar piperidine structure but differs in the substituents attached to the ring.

    4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group but lacks the piperidine ring.

Uniqueness

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 1-[3-(4-methoxycarbonylanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C25H30N2O5/c1-3-32-24(30)25(20-7-5-4-6-8-20)14-17-27(18-15-25)16-13-22(28)26-21-11-9-19(10-12-21)23(29)31-2/h4-12H,3,13-18H2,1-2H3,(H,26,28)

InChI Key

AYDVONBOMHRHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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